molecular formula C33H30N2O10 B4975610 5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid

5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid

Cat. No.: B4975610
M. Wt: 614.6 g/mol
InChI Key: JHFFHVCTIFHYJR-UHFFFAOYSA-N
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Description

5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with functional groups such as carboxyl, amino, and methoxy groups.

    Amide Bond Formation: This step involves the reaction of carboxylic acids with amines to form amide bonds, which are crucial for the structure of the compound.

    Esterification and Hydrolysis: These reactions are used to introduce and subsequently remove protective groups, facilitating the formation of the desired functional groups in the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic Acid: Shares the dimethoxybenzoyl group but lacks the complex structure of the target compound.

    Benzoic Acid Derivatives: Various derivatives with different functional groups, such as hydroxyl, amino, and methoxy groups.

Uniqueness

This detailed article provides a comprehensive overview of 5-[[3-Carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[[3-carboxy-4-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl]-2-[(3,4-dimethoxyphenyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O10/c1-42-26-11-7-20(16-28(26)44-3)30(36)35-25-10-6-19(15-24(25)33(40)41)13-18-5-9-22(23(14-18)32(38)39)31(37)34-21-8-12-27(43-2)29(17-21)45-4/h5-12,14-17H,13H2,1-4H3,(H,34,37)(H,35,36)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFFHVCTIFHYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC)C(=O)O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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